3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-acetyl-6-fluoro-4-(4-fluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPMYWSPOUXVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210101 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-68-4 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4-(6,7-Dimethoxy-quinoline-4-yloxy)-phenylamine or related quinoline derivatives.
- Acid chlorides such as 1-(4-fluorophenylcarbamoyl)-cyclopropanecarbonyl chloride .
- Fluorinated anilines and phenols for introducing fluorine substituents.
- Reagents like thionyl chloride, oxalyl chloride, and bases (e.g., K3PO4) for activation and coupling steps.
Stepwise Synthesis Outline
Formation of Acid Chloride Intermediate
- The acid chloride of 1-(4-fluorophenylcarbamoyl)-cyclopropanecarbonyl chloride is prepared by treatment of the corresponding acid with thionyl chloride or oxalyl chloride under controlled temperature conditions (20–30 °C).
Coupling with Quinoline Derivative
The acid chloride solution is added slowly to a reactor containing the quinoline derivative (e.g., 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine) while maintaining stirring and controlled temperature (20–30 °C) to form an amide linkage.
After completion, the reaction mixture is stirred for several hours (minimum 3 hours) and then subjected to phase separation and aqueous washing to remove impurities.
Cyclization and Functional Group Transformations
Intramolecular cyclocondensation reactions are employed to form the quinolin-2(1H)-one core, often facilitated by acid or base catalysis under reflux conditions.
Introduction of the acetyl group at the 3-position is achieved by acetylation reactions, typically using acetyl chloride or acetic anhydride under controlled conditions.
Fluorine atoms are introduced either by using fluorinated starting materials or via selective fluorination reactions during intermediate steps.
Purification and Crystallization
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acid chloride formation | Thionyl chloride or oxalyl chloride, 20–30 °C | Acid chloride intermediate |
| 2 | Amide coupling | Quinoline derivative, acid chloride, 20–30 °C, stirring | Amide-linked intermediate |
| 3 | Cyclization | Acid or base catalysis, reflux | Quinolin-2(1H)-one core formation |
| 4 | Acetylation | Acetyl chloride or acetic anhydride, controlled temperature | Introduction of acetyl group at C-3 position |
| 5 | Purification and crystallization | Solvent extraction, washing, crystallization (isopropyl acetate/heptane) | Pure crystalline product |
Research Findings and Optimization Notes
Maintaining reaction temperature between 20–30 °C during coupling steps improves yield and minimizes side reactions.
Slow addition of acid chloride to the amine-containing quinoline derivative ensures controlled reaction kinetics and higher purity.
Use of fluorinated starting materials simplifies the introduction of fluorine substituents, avoiding post-synthetic fluorination steps.
Crystallization conditions (choice of solvent and temperature) significantly affect the purity and yield of the final product.
Microwave-assisted cyclocondensation has been reported for related quinoline derivatives, offering potential for reaction time reduction and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux.
Substitution: Amines, thiols; conditionselevated temperatures, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluoro groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The acetyl group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Fluorine vs. Chlorine at Position 6
- This may improve bioavailability in drug discovery .
- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (CAS: 887572-86-3): The 3-chloro and 4-hydroxy groups increase polarity, favoring solubility but reducing membrane permeability. This compound is used in synthetic intermediates .
Aryl Group Variations at Position 4
- 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one: The non-fluorinated phenyl group reduces electronic effects, simplifying synthesis but limiting target selectivity .
Acetyl vs. Hydroxy/Methyl Substituents
- 4-Hydroxy-3-phenylquinolin-2(1H)-one derivatives (e.g., 4A, 4B): Hydroxy groups enable hydrogen bonding but increase susceptibility to oxidation. These are precursors for antimalarial agents .
- 3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one (CAS: 479076-89-6): Methylation at N1 enhances stability, while the acetyl group facilitates electrophilic reactions .
Physical and Crystallographic Properties
Fluorine’s smaller atomic radius compared to chlorine may reduce steric hindrance in crystal lattices, favoring denser packing .
Biological Activity
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one, identified by its CAS number 1257535-68-4, is a quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in the fields of antiviral and anticancer research. This article examines its biological activity, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.27 g/mol. The compound features a quinoline backbone substituted with fluorine and acetyl groups, which may influence its biological interactions.
Antiviral Activity
Research indicates that quinoline derivatives, including those similar to this compound, exhibit significant antiviral properties. A study on related quinolinonyl diketo acid derivatives revealed that certain compounds inhibited HIV-1 integrase (IN) with IC50 values below 100 nM, demonstrating potent antiviral activity against HIV .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound A | <100 | >20 |
| Compound B | <50 | >25 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Anticancer Activity
The anticancer potential of quinoline derivatives has also been explored. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against HeLa cells, indicating their potential as anticancer agents .
Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | HeLa | 15.3 | Induction of apoptosis |
| Compound D | A549 | 12.5 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or pathways relevant to viral replication and cancer cell proliferation. Molecular docking studies suggest that the compound could interact with key sites on viral proteins or cancer-related pathways, potentially leading to inhibition of their activity .
Case Studies
Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities:
- Study on HIV Inhibition : A series of compounds were synthesized and tested for their ability to inhibit HIV-1 integrase. The results indicated that modifications on the quinoline ring could enhance antiviral potency, supporting further exploration of derivatives like this compound .
- Anticancer Evaluation : In vitro assays demonstrated that certain quinoline derivatives could effectively induce apoptosis in cancer cell lines such as HeLa and A549, highlighting their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including fluorination, acetylation, and substitution. For fluorinated quinolinones, direct fluorination using agents like Selectfluor under controlled pH (e.g., acetic acid buffer) ensures regioselectivity at the 6-position . Acetylation at the 3-position often employs acetyl chloride in the presence of a base (e.g., pyridine). Solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) significantly impact yield. Optimization via Design of Experiments (DoE) can systematically vary parameters like stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl group at δ ~2.5 ppm for CH₃, fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .
- FT-IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular formula .
Q. How is X-ray crystallography used to resolve structural ambiguities in fluorinated quinolinones?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the quinolinone core and 4-fluorophenyl group (~65–70°) reveals steric or electronic effects influencing molecular packing . Hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking observed in crystal lattices inform solubility and stability .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) measure IC₅₀ values using ATP-coupled luminescence .
- Antimicrobial Screening : Broth microdilution determines minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess selectivity indices relative to normal cells .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) optimize synthetic pathways for greener quinolinone derivatives?
DFT calculations (e.g., Gaussian 16) model transition states and reaction energetics. For example, comparing Skraup (non-green) vs. microwave-assisted pathways reveals lower activation energy (ΔG‡) for greener methods, reducing hazardous byproducts . Solvent effects are simulated via Polarizable Continuum Models (PCM), guiding solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) .
Q. What structure-activity relationship (SAR) trends are observed in fluorinated quinolinones?
- Fluorine Position : 6-Fluoro substitution enhances metabolic stability vs. 7-F analogs, as shown in microsomal stability assays .
- Acetyl vs. Sulfonyl Groups : Acetyl derivatives exhibit higher kinase inhibition (e.g., 10 nM IC₅₀ for EGFR) compared to sulfonyl analogs due to improved H-bonding with catalytic lysine residues .
- 4-Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect increases π-stacking with hydrophobic kinase pockets, improving potency .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Meta-analysis using tools like PRISMA can standardize data. For example, normalizing cytotoxicity data to cell doubling time accounts for proliferation rate variations . Orthogonal assays (e.g., Western blot for target phosphorylation) validate mechanistic hypotheses .
Q. What advanced crystallographic methods refine electron density maps for disordered fluorophenyl groups?
Twinning or disorder in crystals is resolved via:
- Hirshfeld Atom Refinement (HAR) : Improves H-atom positioning in low-resolution data .
- Multi-Contrast Maximum Entropy (MCMax) : Enhances electron density maps for fluorine atoms, which have low scattering factors .
- Temperature Factor Analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from thermal motion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
